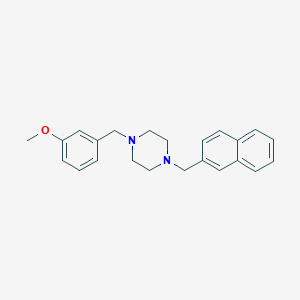![molecular formula C21H15ClN2O2S2 B11663919 4-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B11663919.png)
4-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-CHLORO-N-[3-(2-PHENYL-1,3-THIAZOL-4-YL)PHENYL]BENZENE-1-SULFONAMIDE is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound also contains a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
The synthesis of 4-CHLORO-N-[3-(2-PHENYL-1,3-THIAZOL-4-YL)PHENYL]BENZENE-1-SULFONAMIDE typically involves the formation of the thiazole ring followed by the introduction of the sulfonamide group. One common synthetic route includes the reaction of 2-phenyl-1,3-thiazole-4-amine with 4-chlorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Analyse Des Réactions Chimiques
4-CHLORO-N-[3-(2-PHENYL-1,3-THIAZOL-4-YL)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-CHLORO-N-[3-(2-PHENYL-1,3-THIAZOL-4-YL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The thiazole ring can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of enzyme activity, interference with DNA replication, and induction of cell death. The sulfonamide group can also interact with enzymes involved in folate metabolism, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-CHLORO-N-[3-(2-PHENYL-1,3-THIAZOL-4-YL)PHENYL]BENZENE-1-SULFONAMIDE include other thiazole derivatives and benzenesulfonamides. Some examples are:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycine: An antineoplastic drug containing a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring
Propriétés
Formule moléculaire |
C21H15ClN2O2S2 |
|---|---|
Poids moléculaire |
426.9 g/mol |
Nom IUPAC |
4-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H15ClN2O2S2/c22-17-9-11-19(12-10-17)28(25,26)24-18-8-4-7-16(13-18)20-14-27-21(23-20)15-5-2-1-3-6-15/h1-14,24H |
Clé InChI |
QSVGZYHNMLETBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11663843.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663847.png)
![N-[N'-(4,7-dimethylquinazolin-2-yl)-N-(phenylcarbonyl)carbamimidoyl]benzamide](/img/structure/B11663854.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11663855.png)
![Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11663869.png)


![1'-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11663890.png)
![Methyl 5-methyl-2-[({2-[4-(2-methylpropyl)phenyl]quinolin-4-yl}carbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B11663894.png)
![N'-[(E)-(3-fluorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11663899.png)
![2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B11663913.png)
![N'-(5-bromo-2-hydroxybenzylidene)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663921.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11663929.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663930.png)
